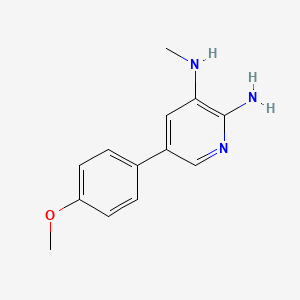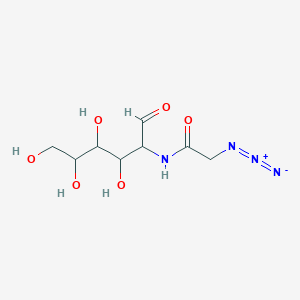
N,N-Dibenzyloxycarbonyl Serotonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyloxycarbonyl Serotonin is a derivative of serotonin, a crucial neurotransmitter in the human body. This compound is characterized by the addition of two benzyloxycarbonyl groups to the nitrogen atoms of serotonin. The modification enhances its stability and alters its chemical properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyloxycarbonyl Serotonin typically involves the protection of the amino groups of serotonin with benzyloxycarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the compound is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyloxycarbonyl Serotonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the benzyloxycarbonyl groups, reverting the compound to serotonin.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Serotonin and partially deprotected intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibenzyloxycarbonyl Serotonin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with serotonin receptors and transporters.
Medicine: Investigated for potential therapeutic applications in neuropsychiatric disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dibenzyloxycarbonyl Serotonin involves its interaction with serotonin receptors and transporters. The compound binds to these molecular targets, modulating their activity and influencing serotonin signaling pathways. This modulation can affect various physiological processes, including mood regulation, appetite, and sleep.
Comparison with Similar Compounds
Serotonin: The parent compound, a key neurotransmitter.
N-Acetylserotonin: A derivative involved in the synthesis of melatonin.
5-Hydroxytryptophan: A precursor to serotonin.
Uniqueness: N,N-Dibenzyloxycarbonyl Serotonin is unique due to its enhanced stability and altered chemical properties compared to serotonin. The addition of benzyloxycarbonyl groups provides protection against enzymatic degradation, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
benzyl 5-hydroxy-3-[2-(phenylmethoxycarbonylamino)ethyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-22-11-12-24-23(15-22)21(13-14-27-25(30)32-17-19-7-3-1-4-8-19)16-28(24)26(31)33-18-20-9-5-2-6-10-20/h1-12,15-16,29H,13-14,17-18H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEYQWVWNXYZSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CN(C3=C2C=C(C=C3)O)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

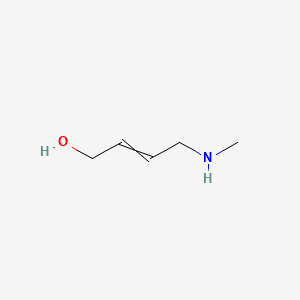
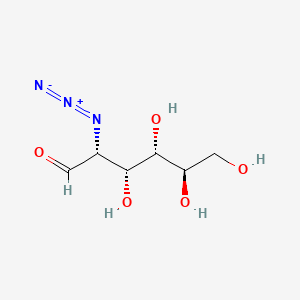

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
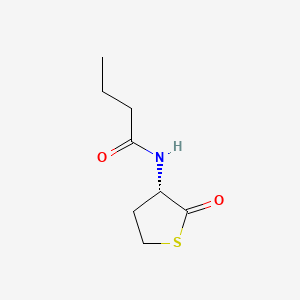

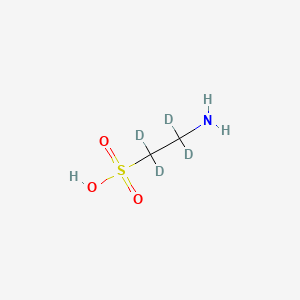
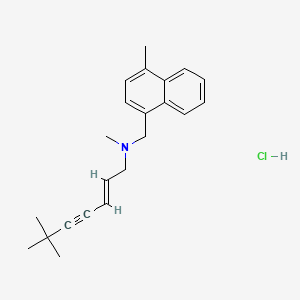
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
